Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonyl group, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the isoxazole ring through a cycloaddition reaction. The sulfonyl group is then introduced via sulfonylation, and the pyrrolidine ring is incorporated through a nucleophilic substitution reaction. The final step involves the esterification of the thioacetate moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of metal-free catalysts to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Additionally, continuous flow chemistry techniques can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the isoxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrrolidine ring .
Scientific Research Applications
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and sulfonyl-containing molecules, such as:
- 3,5-Dimethylisoxazole
- Sulfonyl pyrrolidine derivatives
- Thioacetate esters
Uniqueness
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-8-12(9(2)19-13-8)21(16,17)14-5-4-10(6-14)20-7-11(15)18-3/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRRTQWVVRGEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.